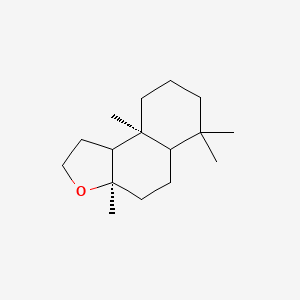

Amber naphthofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H28O |

|---|---|

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(3aR,9aS)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |

InChI |

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13?,15-,16+/m0/s1 |

InChI Key |

YPZUZOLGGMJZJO-FPCDFSMTSA-N |

Isomeric SMILES |

C[C@]12CCCC(C1CC[C@@]3(C2CCO3)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Naphthofurans

Disclaimer: The term "Amber naphthofuran" does not correspond to a recognized chemical nomenclature in the public domain scientific literature. It may refer to a proprietary compound or a specific subset of derivatives. This guide focuses on the well-established class of heterocyclic compounds known as naphthofurans, which are characterized by a furan (B31954) ring fused to a naphthalene (B1677914) moiety.

Naphthofurans are a significant class of heterocyclic compounds that have garnered considerable interest from medicinal and organic chemists.[1] Their versatile structure, formed by the fusion of a naphthalene and a furan ring, serves as a scaffold for a multitude of derivatives with diverse biological activities.[2][3] These compounds are explored for their potential as anticancer agents, antimicrobials, and anti-inflammatory drugs, among other therapeutic applications.[4][5][6]

Core Chemical Structure

The fundamental structure of naphthofuran consists of a bicyclic naphthalene system fused to a furan ring. This fusion can occur in several isomeric forms, with the most common being naphtho[2,1-b]furan (B1199300) and naphtho[1,2-b]furan. The varied biological effects and chemical properties of naphthofuran derivatives are largely dictated by the nature and position of substituent groups on this core structure.[2]

Physicochemical Properties of Naphthofuran Isomers

The physicochemical properties of the parent naphthofuran isomers are summarized below. These properties can be significantly altered by substitution on the aromatic rings.

| Property | Naphtho[2,1-b]furan | Naphtho[1,2-b]furan |

| Molecular Formula | C₁₂H₈O[7][8] | C₁₂H₈O[9] |

| Molar Mass | 168.19 g/mol [7][8] | 168.19 g/mol [9] |

| Melting Point | 61-69 °C[7] | Not specified |

| Boiling Point | 285.0 °C (Predicted)[7] | Not specified |

| CAS Number | 232-95-1[8] | 234-03-7[9] |

Quantitative Data for Naphthofuran Derivatives

The following table presents data for select naphthofuran derivatives, highlighting how modifications to the core structure influence their properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Property | Reference |

| Naphtho[1,2-b]furan-4,5-dione | C₁₂H₆O₃ | 198.17 | cLogP: 1.9 | [10] |

| Naphtho[2,1-b]furan-1,2-dione | C₁₂H₆O₃ | 198.17 | cLogP: 2.5 | [11] |

| Naphtho[1,2-b]furan-3(2H)-one | C₁₂H₈O₂ | 184.19 | - | [12] |

| 2,3-dihydro-3-methyl-Naphtho[1,2-b]furan | C₁₃H₁₂O | 184.23 | - | [13] |

| Lead Compound M1 (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 5.99 | [14] |

| Derivative 6b (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 4.64 | [14] |

| Derivative 6d (SIRT1 Activator) | Not Specified | Not Specified | cLogP: 5.09 | [14] |

Experimental Protocols

The synthesis of naphthofuran derivatives is an active area of research, with various methodologies being developed.[1] Below are outlines of common experimental procedures.

General Synthesis of 2-Substituted Naphtho[2,1-b]furans

A widely used method for the synthesis of 2-substituted naphtho[2,1-b]furans involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with an appropriate α-halo ketone in the presence of a base.[5]

Protocol for the Synthesis of 2-Acetylnaphtho[2,1-b]furan:

-

Reaction Setup: A mixture of 2-hydroxy-1-naphthaldehyde (1.72g, 0.01 mol), chloroacetone (B47974) (0.92g, 0.01 mol), and anhydrous potassium carbonate (0.02 mol) is prepared in anhydrous acetone (B3395972) (50 mL).[5]

-

Reflux: The reaction mixture is refluxed for 8 hours.[5]

-

Workup: After cooling, the mixture is poured onto crushed ice (50g) and water (100mL).[5]

-

Acidification and Isolation: The solution is acidified with concentrated HCl. The resulting solid product is filtered, washed with water, and recrystallized from ethanol.[5]

Synthesis of Naphthofuran-based SIRT1 Activators

A multi-step synthesis was employed to generate a series of novel naphthofuran derivatives as potent SIRT1 activators.[14]

General Synthetic Route:

-

Step A (Sulfonylation): 4-amino-1-naphthol (B40241) is dissolved in pyridine (B92270) and cooled in an ice bath. A dichloromethane (B109758) solution of quinoline-8-sulfonyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours. The product is isolated by extraction and recrystallized from ethanol.[14]

-

Step B (Oxidation): The product from Step A is treated with K₂Cr₂O₇ in acetic acid.[14]

-

Step C (Methoxylation): The resulting compound is reacted with sodium methoxide (B1231860) in 1,4-dioxane.[14]

-

Step D (Esterification): The product is then treated with H₂SO₄ in ethanol.[14]

-

Step E (Hydrolysis): The ester is hydrolyzed using 15% K₂CO₃ under reflux.[14]

-

Step F (Final Coupling): The final target compounds are obtained by reacting the product of Step E with various alcohols (R₁-OH) in the presence of H₂SO₄.[14]

Biological Activity and Signaling Pathways

Naphthofuran derivatives have been shown to modulate key cellular signaling pathways, which is the basis for their therapeutic potential. For instance, certain novel naphthofuran derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance, apoptosis, and inflammation.[14]

These compounds have been shown to protect against high glucose-induced apoptosis in human kidney (HK-2) cells by activating SIRT1, which subsequently deacetylates p53. Furthermore, they can alleviate inflammatory responses by inhibiting the NF-κB pathway.[14][15]

References

- 1. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents [zenodo.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. naphtho[2,1-b]furan [chembk.com]

- 8. Naphtho(2,1-b)furan | C12H8O | CID 9192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naphtho(1,2-b)furan | C12H8O | CID 67475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Naphtho(1,2-b)furan-4,5-dione | C12H6O3 | CID 122597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Naphtho[2,1-b]furan-1,2-dione | C12H6O3 | CID 13113912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. naphtho[1,2-b]furan-3(2H)-one | C12H8O2 | CID 1471593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl- | C13H12O | CID 12181249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic data for Amber naphthofuran characterization (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Amber naphthofuran, a key ingredient in the fragrance industry. This compound, scientifically known as dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan (CAS No. 3738-00-9), is also recognized by trade names such as Ambrox® DL and Cetalox®. Its complex chemical structure necessitates a multi-faceted analytical approach for unambiguous identification and quality control. This document details the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that specific values may vary slightly depending on the instrumentation, experimental conditions, and the specific isomeric composition of the sample.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~ 0.8 - 1.0 | Multiple singlets | 12H | Methyl groups (C-3a, C-6, C-6, C-9a) |

| ~ 1.0 - 2.0 | Complex multiplets | 14H | Methylene and methine protons of the decahydronaphthofuran ring system |

| ~ 3.4 - 3.9 | Multiplets | 2H | Methylene protons adjacent to the ether oxygen (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 15 - 35 | CH₃ | Methyl carbons |

| ~ 20 - 45 | CH₂ | Methylene carbons of the aliphatic rings |

| ~ 40 - 60 | CH | Methine carbons of the aliphatic rings |

| ~ 70 - 85 | C | Quaternary carbons of the ring junctions |

| ~ 75 - 90 | CH |

A Technical Guide to the Natural Sources and Isolation of Naphthofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Naphthofurans are a significant class of heterocyclic compounds characterized by a furan (B31954) ring fused to a naphthalene (B1677914) system.[1][2] These natural products and their synthetic derivatives have garnered substantial interest from medicinal and organic chemists due to their wide spectrum of biological activities.[1][3] Many compounds containing the naphthofuran skeleton exhibit potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antifungal, antiviral, and cytotoxic activities.[1] This guide provides a comprehensive overview of the natural origins of naphthofuran compounds and details the technical methodologies for their extraction, isolation, and characterization.

Natural Sources of Naphthofuran Compounds

Naphthofuran derivatives are secondary metabolites found in a diverse range of organisms, including plants, fungi, and marine life. The structural variety of these compounds is often specific to their natural source.

Terrestrial Plants

A variety of terrestrial plants are known to produce naphthofuran and naphthofuroquinone derivatives. These compounds often play a role in the plant's defense mechanisms. For instance, two new naphthofuranquinone derivatives, hydroxyavicenol C and glycosemiquinone, were isolated from the mangrove plant Avicennia lanata.[3]

| Plant Source | Compound/Derivative Class | Reference |

| Gossypium barbadense | Naphthofuran derivatives | [3][4] |

| Cacalia decomposita | Maturin, maturing | [3] |

| Tabebuia ochracea | Naphthofuroquinones | [3] |

| Rubia cordifolia | Naphthofuroquinones | [3] |

| Avicennia lanata | Hydroxyavicenol C, Glycosemiquinone | [3] |

| Heritiera littoralis | Heritol | [1] |

Fungi and Lichens

Fungi, both terrestrial and marine-derived, are prolific producers of bioactive secondary metabolites, including naphthofurans. The fungus Fusarium oxysporum is a known source of these compounds.[3][4] Additionally, lichens, which are symbiotic associations of fungi and algae, and their cultured mycobionts (the fungal partner) produce a variety of dibenzofurans and related compounds.[5][6][7][8] For example, 3,7-dihydroxy-1,9-dimethyldibenzofuran (B13945795) was isolated from a mycobiont of the lichen Lecanora cinereocarnea.[5]

| Fungal/Lichen Source | Compound/Derivative Class | Reference |

| Fusarium oxysporum | Naphthofuran derivatives | [3][4] |

| Lecanora cinereocarnea (mycobiont) | 3,7-dihydroxy-1,9-dimethyldibenzofuran | [5] |

| Aspergillus flavus | Flufuran | [5] |

Marine Organisms

The marine environment is a vast reservoir of chemical diversity, offering a rich source of novel bioactive compounds.[9][10][11][12][13] While marine organisms are known to produce a wide array of heterocyclic compounds, specific examples of naphthofurans are less frequently reported than other classes. However, the unique and often extreme conditions of marine habitats can lead to the production of structurally complex and potent molecules.[11] Marine-derived fungi, in particular, have been identified as a promising source of new bioactive metabolites.[11]

Isolation and Purification Methodologies

The successful isolation of naphthofuran compounds from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques based on the compound's polarity and stability.[14]

General Experimental Workflow

The overall process begins with the preparation of the source material, followed by extraction, and finally, purification and structural elucidation of the target compounds.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methods used for extracting furanocoumarins, a related class of compounds, from plant material.[14]

-

Objective: To efficiently extract naphthofuran compounds from dried and powdered source material.

-

Materials:

-

Dried, powdered source material (e.g., plant leaves, fungal mycelia).

-

Extraction solvent of appropriate polarity (e.g., hexane, acetone (B3395972), methanol).[15]

-

Microwave extraction system.

-

Filter paper or syringe filter.

-

-

Procedure:

-

Weigh a precise amount (e.g., 0.1 - 1.0 g) of the prepared source material and place it into a microwave extraction vessel.[14][15]

-

Add a measured volume of the selected solvent (e.g., 10 mL) to the vessel.

-

Secure the vessel in the microwave system and apply a program of microwave irradiation (e.g., 50°C for 10 minutes).[15] Optimization of time and temperature may be required.

-

After the program is complete, allow the vessel to cool to room temperature.

-

Filter the extract to remove solid debris. The resulting filtrate is the crude extract.[14]

-

Protocol 2: Solid-Phase Extraction (SPE) for Fractionation

SPE is a chromatographic technique used to separate a complex mixture into simpler fractions.[16] This protocol describes a normal-phase separation.

-

Objective: To fractionate the crude extract to isolate compounds based on polarity.

-

Materials:

-

Crude extract dissolved in a non-polar solvent (e.g., hexane).

-

SPE cartridge (e.g., Silica, Strata Eco-Screen).[15]

-

Solvents for elution: n-hexane, acetone (or other solvents of increasing polarity).

-

Collection vials.

-

-

Procedure:

-

Cartridge Conditioning: Pre-wash the SPE cartridge with the non-polar solvent (e.g., 5 mL of n-hexane). Do not allow the cartridge to dry.[14]

-

Sample Loading: Load the dissolved crude extract onto the conditioned cartridge.

-

Stepwise Elution: Elute the compounds by passing solvents of increasing polarity through the cartridge. Collect the eluate in separate vials (fractions).

-

Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify which fractions contain the target naphthofuran compounds.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

HPLC is a high-resolution chromatographic technique used for the final purification and quantification of isolated compounds.[17]

-

Objective: To achieve high-purity isolation of the target compound and determine its concentration.

-

Materials:

-

Partially purified fraction from SPE or column chromatography.

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

HPLC system with an appropriate column (e.g., C18 for reversed-phase).

-

Detector (e.g., Diode-Array Detector - DAD).

-

Reference standard of the naphthofuran compound, if available.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade solvents in a specific ratio (e.g., 70:30 acetonitrile:water). Degas the mobile phase.

-

Sample Preparation: Dissolve the dried fraction in the mobile phase and filter it through a syringe filter.

-

Method Development: Develop a gradient or isocratic elution method to achieve good separation of the components in the fraction. The flow rate, column temperature, and mobile phase composition should be optimized.

-

Analysis and Purification: Inject the sample into the HPLC system. Monitor the separation at a wavelength where the target compound absorbs maximally. Collect the peak corresponding to the target compound.

-

Quantification: To quantify the compound, create a calibration curve by injecting known concentrations of a pure standard.[14] Compare the peak area of the sample to the calibration curve to determine its concentration.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish connectivity between atoms.[18]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight, allowing for the determination of the molecular formula.[18]

-

Infrared (IR) Spectroscopy: FTIR helps to identify the functional groups present in the molecule, such as carbonyls (C=O) or hydroxyls (O-H).[18]

Biological Activity and Signaling Pathways

Many naphthofuran derivatives exhibit significant biological activity, particularly as anticancer agents.[1] Their mechanisms of action can involve modulating key cellular signaling pathways. For example, some compounds have been shown to induce apoptosis (programmed cell death) and cause DNA damage in cancer cell lines.[1] The diagram below illustrates a simplified, hypothetical pathway where a naphthofuran derivative could exert its anticancer effects.

This guide provides a foundational understanding of the natural origins of naphthofuran compounds and the technical approaches required for their isolation and characterization. The diverse biological activities of these molecules underscore their potential as lead compounds in drug discovery and development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzofurans and derivatives from lichens and ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring marine resources for bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. jsmcentral.org [jsmcentral.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Amber Naphthofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for Amber naphthofuran in a wide range of organic solvents is limited. This guide provides the available information and outlines standardized experimental protocols for determining solubility, which is a critical parameter in drug discovery and development.

Introduction

This compound, also known by trade names such as Ambroxan or Cetalox, is a highly valued synthetic fragrance ingredient that mimics the scent of ambergris.[1][2] Its chemical name is dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan.[1][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in perfumery, as well as for toxicological and environmental fate studies. This technical guide synthesizes the available solubility information and provides detailed experimental protocols for its determination.

Quantitative Solubility Data

| Organic Solvent | Solubility | Temperature (°C) | Source |

| Alcohol (Ethanol) | Soluble | Not Specified | [4] |

| Ethanol (B145695) | 1 g/10 mL | Not Specified | [3] |

| Water | Slightly Soluble | Not Specified | [4] |

| Water | 2.436 mg/L (estimated) | 25 | [4] |

| Dipropylene Glycol | Used as a solvent for odor evaluation | Not Specified | [2] |

It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol, ethanol, isopropanol). The provided data for ethanol indicates good solubility. The low aqueous solubility is expected for a molecule with its chemical structure (a large, non-polar tetracyclic sesquiterpenoid ether).

For a comprehensive understanding, the solubility of this compound should be experimentally determined in a range of solvents relevant to its applications, such as other alcohols, esters, ketones, and hydrocarbons.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[5][6][7] For earlier stages of research where high-throughput is required, kinetic solubility assays are often employed.[8][9]

1. Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for measuring equilibrium solubility.[5][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. It is crucial to ensure a solid phase remains to confirm saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C) to allow for continuous agitation. The agitation time should be sufficient to reach equilibrium, which can range from 24 to 72 hours.[6][8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved through centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[8]

-

Quantification: Accurately dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[6] A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

2. High-Throughput Screening (HTS) for Kinetic Solubility

Kinetic solubility measurements are often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[9][10] These methods are typically faster but may yield higher solubility values than thermodynamic methods due to the formation of supersaturated solutions.[11]

Principle: A concentrated stock solution of the compound in a highly polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) is added to an aqueous or organic buffer. The formation of a precipitate is then detected.[8][12]

Detailed Methodology (Laser Nephelometry Example):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[12]

-

Serial Dilution: In a microtiter plate (e.g., 96-well), perform serial dilutions of the DMSO stock solution with the same solvent.

-

Addition to Buffer: Transfer a small aliquot of each dilution into wells containing the desired organic solvent or buffer system. This rapid change in solvent environment can induce precipitation if the compound's solubility limit is exceeded.

-

Precipitate Detection: Analyze the plates using a laser nephelometer. This instrument measures the amount of light scattered by insoluble particles (precipitate) in the solution.[9]

-

Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a relatively non-polar molecule, this compound is expected to have higher solubility in non-polar to moderately polar organic solvents. The principle of "like dissolves like" is a key consideration.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure. For precise applications in research, drug development, and formulation, it is imperative to determine its solubility experimentally. The shake-flask method provides the most reliable data for thermodynamic solubility, while high-throughput screening methods offer a rapid assessment of kinetic solubility. The protocols and workflow detailed in this guide provide a robust framework for undertaking such investigations.

References

- 1. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]

- 2. This compound, 3738-00-9 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. This compound, 3738-00-9 [perflavory.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biopharma-asia.com [biopharma-asia.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Quantum-Chemical Simulations of Naphthofuran Isomers: A Technical Guide for Drug Development

Introduction

Naphthofurans, heterocyclic compounds formed by the fusion of a naphthalene (B1677914) and a furan (B31954) ring, represent a privileged scaffold in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties, have spurred significant interest in the synthesis and evaluation of various naphthofuran derivatives.[1][2] Quantum-chemical simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these isomers, predicting their physicochemical properties, and elucidating their mechanisms of action at a molecular level. This technical guide provides an in-depth overview of the application of quantum-chemical simulations to the study of naphthofuran isomers, tailored for researchers, scientists, and drug development professionals.

Computational Methodology: A Workflow for Isomer Analysis

The quantum-chemical investigation of naphthofuran isomers typically follows a structured workflow designed to provide a comprehensive understanding of their properties. This workflow, from initial structure generation to the calculation of detailed electronic and spectroscopic properties, is crucial for generating reliable and predictive data.

Key Quantum-Chemical Descriptors of Naphthofuran Isomers

Quantum-chemical calculations provide a wealth of quantitative data that can be used to compare and contrast different naphthofuran isomers. These descriptors are critical for predicting the behavior of these molecules in biological systems.

Structural Properties and Relative Stability

The precise three-dimensional structure and relative stability of naphthofuran isomers are fundamental to their biological activity. Geometry optimization using DFT methods provides detailed information on bond lengths and angles. Frequency calculations are subsequently performed to confirm that the optimized structure represents a true energy minimum and to obtain zero-point vibrational energies for accurate stability comparisons.

| Property | Naphtho[2,1-b]furan (Predicted) | Naphtho[1,2-b]furan (Predicted) | Naphtho[2,3-b]furan (Predicted) |

| Relative Energy (kcal/mol) | Data not available | Data not available | Data not available |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

Table 1: Predicted Relative Stabilities and Dipole Moments of Naphthofuran Isomers. Note: Specific comparative data for the parent isomers is not available in the reviewed literature; this table serves as a template for data to be populated from dedicated computational studies.

Electronic Properties: HOMO-LUMO Gap and Reactivity

The electronic properties of naphthofuran isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of their chemical reactivity and potential for intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.[4] These properties are vital for understanding how these molecules might interact with biological targets such as enzymes and receptors. For example, a computational study on naphtho[2,1-b:6,5-b']difuran and its derivatives using DFT highlighted a band gap of 3.157 eV for the parent molecule.[5]

| Property | Naphtho[2,1-b]furan (Predicted) | Naphtho[1,2-b]furan (Predicted) | Naphtho[2,3-b]furan (Predicted) |

| HOMO Energy (eV) | Data not available | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |

Table 2: Predicted Electronic Properties of Naphthofuran Isomers. Note: Specific comparative data for the parent isomers is not available in the reviewed literature; this table is a template for future computational findings.

Spectroscopic Properties

DFT calculations can accurately predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized naphthofuran derivatives and for validating experimental findings. A study on 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan provided a comparison of theoretical and experimental vibrational frequencies and NMR chemical shifts, demonstrating the utility of computational spectroscopy.[3]

| Spectroscopic Data | Naphtho[2,1-b]furan Derivative[3] |

| Calculated Vibrational Frequencies (cm-1) | 452 (δop (O-H1)), 803, 790 (δop (aromatic hydrogens)), 1134 (δ (aromatic hydrogens)), 1157 (δ (O-H)), 1287 (υ (C-C)), 1371 (υ (C=C of the aromatic rings)) |

| Calculated 1H NMR Chemical Shifts (ppm) | 8.11, 7.96, 7.84, 7.55, 7.51, 7.46 |

| Calculated 13C NMR Chemical Shifts (ppm) | 160.02, 140.95, 136.74, 133.76, 133.43, 131.97, 130.09, 129.04, 128.52, 121.96, 115.41 |

Table 3: Calculated Spectroscopic Data for a Naphtho[2,1-b]furan Derivative.[3]

Experimental Protocols: Synthesis of Naphthofuran Derivatives

The synthesis of naphthofuran derivatives is a well-established area of organic chemistry, with various methods developed to construct the core heterocyclic system. These synthetic routes are often the starting point for generating novel compounds for biological screening and subsequent computational analysis.

General Synthesis of Naphtho[2,1-b]furan Derivatives

A common strategy for the synthesis of naphtho[2,1-b]furan derivatives involves the reaction of a substituted 2-naphthol (B1666908) with an appropriate reagent to form the furan ring.

Protocol for the Synthesis of Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate: [6]

-

Ethyl naphtho[2,1-b]furan-2-carboxylate (0.02 M) is dissolved in glacial acetic acid (30 mL) and cooled to 0-6 °C.

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:2, 40 mL) is added dropwise with constant stirring over a period of 40 minutes, maintaining the temperature for 4-5 hours.

-

The reaction mixture is then poured into ice-cold water.

-

The resulting solid yellow precipitate is filtered and recrystallized from ethanol (B145695) to yield the pure product.

Protocol for the Synthesis of N-hydroxy-5-nitronaphtho[2,1-b]furan-2-carboxamide: [6]

-

Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate (2 g) is dissolved in ethanol (85 mL).

-

Hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (B78521) (1.8 g) are added to the solution.

-

The reaction mixture is refluxed on a water bath for approximately 4 hours.

-

After cooling, the mixture is poured into cold water and filtered.

-

The filtrate is acidified with concentrated HCl to precipitate the product.

-

The white precipitate is filtered, washed with distilled water, dried, and purified using ethanol.

Naphthofurans in Drug Development: Targeting Signaling Pathways

Naphthofuran derivatives have shown significant promise as modulators of key signaling pathways implicated in various diseases. A notable example is their activity as activators of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.

SIRT1 Activation by Naphthofuran Derivatives

Certain naphthofuran derivatives have been identified as potent SIRT1 activators.[7] Activation of SIRT1 can, in turn, influence downstream pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. By activating SIRT1, these compounds can lead to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory activity. This mechanism is of particular interest for the development of drugs for inflammatory diseases and diabetic nephropathy.[7]

Conclusion

Quantum-chemical simulations offer a powerful and insightful approach to the study of naphthofuran isomers, providing a wealth of data that can guide the design and development of new therapeutic agents. By elucidating the structural, electronic, and spectroscopic properties of these molecules, computational chemistry plays a pivotal role in modern drug discovery. The integration of theoretical calculations with experimental synthesis and biological evaluation is essential for unlocking the full therapeutic potential of the naphthofuran scaffold. Future work should focus on building comprehensive computational databases of various naphthofuran isomers to facilitate more rapid and accurate prediction of their properties and biological activities.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to Naphthofuran Cores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthofurans, a class of heterocyclic compounds characterized by a fused furan (B31954) and naphthalene (B1677914) ring system, have garnered significant attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the primary synthetic strategies for accessing the naphthofuran core, with a focus on detailed experimental methodologies and quantitative data to aid in the practical application of these synthetic routes.

Key Synthetic Strategies

The construction of the naphthofuran framework can be broadly categorized into several key approaches, primarily involving the annulation of a furan ring onto a pre-existing naphthalene system or the intramolecular cyclization of a suitably functionalized naphthalene precursor. This section will detail the most prevalent and effective of these strategies.

Annulation of Naphthols with α-Halo Ketones and Esters

One of the most direct and widely employed methods for the synthesis of naphthofurans involves the reaction of naphthols with α-halo ketones or esters. This reaction typically proceeds via an initial O-alkylation of the naphthol followed by an intramolecular cyclization.

A prominent example is the synthesis of 2-acetylnaphtho[2,1-b]furan. This reaction involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The reaction mixture is typically refluxed for several hours to ensure complete conversion.[1]

Similarly, 2-benzoylnaphtho[2,1-b]furan can be synthesized from 2-hydroxy-1-naphthaldehyde and phenacyl bromide. The reaction is carried out under basic conditions, often using anhydrous potassium carbonate in dry acetone, and requires a prolonged period of reflux.[2]

Another variation of this strategy involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) to yield ethyl naphtho[2,1-b]furan-2-carboxylate. This ester can then be further functionalized, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide, a versatile intermediate for the synthesis of various heterocyclic systems.[3]

Table 1: Synthesis of Naphthofurans from Naphthols and α-Halo Carbonyls

| Starting Naphthol Derivative | α-Halo Carbonyl | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Hydroxy-1-naphthaldehyde | Chloroacetone | K₂CO₃ | Acetone | Reflux, 8h | 2-Acetylnaphtho[2,1-b]furan | Not Specified | [1] |

| 2-Hydroxy-1-naphthaldehyde | Phenacyl bromide | K₂CO₃ | Acetone | Reflux, 24h | 2-Benzoylnaphtho[2,1-b]furan | Not Specified | [2] |

| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | K₂CO₃ | DMF | Not Specified | Ethyl naphtho[2,1-b]furan-2-carboxylate | Not Specified | [3] |

Palladium-Catalyzed Annulation of Naphthols and Alkynes

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed oxidative annulation of naphthols with alkynes provides an efficient and atom-economical route to functionalized naphthofurans.[4][5] This methodology often proceeds under mild conditions and demonstrates good functional group tolerance. The reaction is believed to proceed through the formation of an electron donor-acceptor complex between the alkyne and a thiophenol additive, which facilitates the visible-light-mediated transformation without the need for an external photocatalyst.[5]

Table 2: Palladium-Catalyzed Synthesis of Naphthofurans

| Naphthol | Alkyne | Catalyst System | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Naphthol | Phenylacetylene | Pd(OAc)₂, Ligand | Not Specified | Visible Light | Functionalized Naphthofuran | Varies | [4][5] |

| 2-Naphthol | Phenylacetylene | Pd(OAc)₂, Ligand | Not Specified | Visible Light | Functionalized Naphthofuran | Varies | [4][5] |

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization of appropriately substituted naphthalene precursors is another fundamental strategy for the synthesis of the furan ring. For instance, 2-naphthyloxyalkanals can undergo acid-catalyzed cyclization to afford 2-alkylnaphthofurans. This reaction can be performed under mild conditions using a solid acid catalyst like Amberlyst 15 resin.[6]

Another approach involves the titanium tetrachloride-promoted reaction of naphthols with α-haloketones, which combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a one-pot process.[7] This method offers high regioselectivity and can be used to synthesize a variety of substituted naphthofurans in moderate to excellent yields.[7]

Table 3: Acid-Catalyzed Synthesis of Naphthofurans

| Starting Material | Reagent/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Naphthyloxyalkanals | Amberlyst 15 | Not Specified | Mild Conditions | 2-Alkylnaphthofurans | Not Specified | [6] |

| Naphthols | α-Haloketones / TiCl₄ | Not Specified | Not Specified | Substituted Naphthofurans | Moderate to Excellent | [7] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key naphthofuran intermediates.

Synthesis of 2-Benzoylnaphtho[2,1-b]furan[2]

Materials:

-

2-Hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol)

-

Phenacyl bromide (1.99 g, 0.01 mol)

-

Anhydrous potassium carbonate (2.76 g, 0.02 mol)

-

Dry acetone (25 mL)

Procedure:

-

A mixture of 2-hydroxy-1-naphthaldehyde, phenacyl bromide, and anhydrous potassium carbonate in dry acetone is heated under reflux for 24 hours.

-

The reaction mixture is then filtered to remove the inorganic salts, and the residue is washed with acetone.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is recrystallized from ethanol (B145695) to afford pure 2-benzoylnaphtho[2,1-b]furan.

Synthesis of 2-Acetylnaphtho[2,1-b]furan[1]

Materials:

-

2-Hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol)

-

Chloroacetone (0.925 g, 0.01 mol)

-

Anhydrous potassium carbonate (2.76 g, 0.02 mol)

-

Anhydrous acetone (50 mL)

Procedure:

-

A mixture of 2-hydroxy-1-naphthaldehyde, chloroacetone, and anhydrous potassium carbonate in anhydrous acetone is refluxed for 8 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and acidified with concentrated HCl.

-

The solid product that forms is filtered, washed with water, and recrystallized from ethanol.

Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide[3]

Materials:

-

Naphtho[2,1-b]furan-2-carbohydrazide (1 g)

-

Chloroacetyl chloride (0.5 g)

-

Glacial acetic acid (80 mL)

Procedure:

-

Naphtho[2,1-b]furan-2-carbohydrazide is dissolved in glacial acetic acid.

-

Chloroacetyl chloride is added to the solution, and the reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then poured into ice-cold water.

-

The resulting creamy white precipitate of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide is collected by filtration.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic strategies.

Caption: Annulation of Naphthols with α-Halo Carbonyls.

Caption: Palladium-Catalyzed Annulation of Naphthols and Alkynes.

Caption: Acid-Catalyzed Intramolecular Cyclization.

Conclusion

The synthetic strategies outlined in this guide represent robust and versatile methods for the construction of the naphthofuran core. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and development of novel naphthofuran-based compounds for a wide range of applications. Further exploration into enantioselective methodologies and the development of more sustainable, green synthetic approaches will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. jocpr.com [jocpr.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Visible-Light-Promoted Oxidative Annulation of Naphthols and Alkynes: Synthesis of Functionalized Naphthofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SYNTHESIS OF REGIOISOMERIC NAPHTHOFURANS <i>VIA<i> NAPHTHYLOXYALKANALS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]

The Naphthofuran Core: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthofuran scaffold, a heterocyclic framework forged from the fusion of naphthalene (B1677914) and furan (B31954) rings, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a variety of naturally occurring compounds with significant biological activity has spurred extensive research into its synthesis and therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of the naphthofuran core, a detailed overview of its synthetic methodologies, a survey of key naturally occurring derivatives, and a comprehensive analysis of its diverse biological activities. Particular emphasis is placed on its anticancer and sirtuin-activating properties, with detailed descriptions of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Discovery and History

The history of the naphthofuran core is intrinsically linked to the broader development of furan chemistry. While the parent furan was first prepared by Heinrich Limpricht in 1870, the synthesis of its annulated derivatives, including naphthofurans, followed the establishment of fundamental synthetic methodologies for the furan ring itself.[1] Early methods for constructing the furan ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, laid the groundwork for accessing more complex fused systems.

One of the earliest and most significant contributions to the synthesis of naphthofuran derivatives was the work of German chemist Richard Stoermer. His research in the late 19th and early 20th centuries on coumarones (an older term for benzofurans) provided foundational methods for the cyclization of substituted phenols and naphthols to form the furan ring.[2] The Stoermer and Schaffer method, for instance, became a key strategy for the preparation of 2-acetylnaphtho[2,1-b]furan.[3] These early synthetic explorations were largely driven by academic interest in novel heterocyclic systems. However, the subsequent discovery of naturally occurring naphthofurans with potent biological activities ignited a more focused effort to synthesize and evaluate a wider range of derivatives for their therapeutic potential.

Synthetic Methodologies

The synthesis of the naphthofuran core can be broadly categorized into two main strategies: the annulation of a furan ring onto a pre-existing naphthalene moiety, or the construction of the naphthalene ring onto a furan scaffold. A variety of specific methods have been developed under these umbrellas, offering access to the different constitutional isomers of the naphthofuran core: naphtho[1,2-b]furan (B1202928), naphtho[2,1-b]furan (B1199300), and naphtho[2,3-b]furan.

Synthesis of Naphtho[2,1-b]furan Derivatives

A common and historically significant route to the naphtho[2,1-b]furan skeleton starts from 2-hydroxy-1-naphthaldehyde (B42665). This starting material can be readily prepared from 2-naphthol (B1666908) via reactions such as the Reimer-Tiemann reaction.[4]

Experimental Protocol: Synthesis of 2-Benzoylnaphtho[2,1-b]furan [4]

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol) in dry acetone (B3395972) (25 mL), add phenacyl bromide (1.99 g, 0.01 mol) and anhydrous potassium carbonate (2.02 g, 0.01 mol).

-

Heat the reaction mixture under reflux for 24 hours.

-

After cooling, filter the reaction mixture to remove the potassium carbonate, and wash the solid with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol (B145695) to afford pure 2-benzoylnaphtho[2,1-b]furan.

Synthesis of Naphtho[1,2-b]furan Derivatives

The synthesis of naphtho[1,2-b]furan derivatives often involves the cyclization of 1-hydroxy-2-substituted naphthalenes.

Experimental Protocol: Synthesis of Ethyl Naphtho[1,2-b]furan-2-carboxylate

-

To a solution of 1-hydroxy-2-naphthaldehyde (B49639) (1.72 g, 0.01 mol) in a suitable solvent such as DMF (25 mL), add ethyl 2-chloroacetate (1.23 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl naphtho[1,2-b]furan-2-carboxylate.

Synthesis of Naphtho[2,3-b]furan Derivatives

Visible-light-mediated [3+2] cycloaddition reactions have emerged as a modern and efficient method for the synthesis of naphtho[2,3-b]furan-4,9-diones.[5]

Experimental Protocol: Synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione [5]

-

In a 25 mL tube, dissolve 2-hydroxy-1,4-naphthoquinone (B1674593) (1.0 mmol) and phenylacetylene (B144264) (1.0 mmol) in 20 mL of acetonitrile.

-

Irradiate the reaction mixture with blue LEDs (460 nm) for 6 hours, monitoring the reaction by TLC.

-

Upon completion, evaporate the solvent in vacuo.

-

Purify the residue by medium-pressure chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient (10-50% ethyl acetate) to yield the product.

Naturally Occurring Naphthofurans

Nature has provided a rich source of naphthofuran-containing compounds with diverse and potent biological activities. The isolation and characterization of these natural products have been pivotal in driving the development of synthetic analogues with improved therapeutic properties.

One notable example is (+)-heritol , a naphtho[1,2-b]furan derivative isolated from the mangrove plant Heritiera littoralis.[6] Heritol has demonstrated ichthyotoxic (toxic to fish) and other biological activities.

Isolation Protocol Outline for Heritol from Heritiera littoralis

While a detailed, step-by-step protocol is specific to the original research, a general procedure for the isolation of such compounds involves:

-

Extraction: The dried and powdered plant material (e.g., roots, bark) is extracted with a series of organic solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Fractionation: The crude extracts are then subjected to column chromatography over silica gel or other stationary phases to separate the components based on their polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Therapeutic Potential

Naphthofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and, most notably, anticancer and sirtuin-activating properties.[7]

Anticancer Activity

A significant body of research has focused on the anticancer potential of naphthofuran derivatives. These compounds have been shown to exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

4.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][8][9][10][11] Several naphthofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by naphthofuran derivatives.

4.1.2. Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting a pro-tumorigenic inflammatory microenvironment. Naphthofuran derivatives have been reported to inhibit the NF-κB pathway, thereby reducing inflammation and inducing apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by naphthofuran derivatives.

4.1.3. Quantitative Cytotoxicity Data

The anticancer activity of naphthofuran derivatives has been quantified against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 and LD50 values) of selected naphthofuran derivatives.

| Compound ID | Cancer Cell Line | Activity (µM) | Reference |

| Compound 6 | HL-60 | IC50: 6.35 ± 0.46 | [12] |

| NALM-6 | IC50: 5.07 ± 0.58 | [12] | |

| MCF-7 | IC50: 2.34 ± 0.18 | [12] | |

| Compound 8 | MDA-MB-468 | LD50: 15 ± 3.1 | [12] |

| MCF-7 | LD50: 17 ± 2.65 | [12] | |

| Compound 9 | MDA-MB-468 | LD50: 18 ± 1.2 | [12] |

| MCF-7 | LD50: 21 ± 3.9 | [12] | |

| Compound 10 | MDA-MB-468 | LD50: 18 ± 2.4 | [12] |

| MCF-7 | LD50: 19 ± 2.2 | [12] |

SIRT1 Activation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating metabolism, stress resistance, and aging. Activation of SIRT1 has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and age-related pathologies. Certain naphthofuran derivatives have been identified as potent SIRT1 activators.[13]

4.2.1. Mechanism of SIRT1 Activation

Naphthofuran-based SIRT1 activators are thought to bind to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity. This increased activity results in the deacetylation of various downstream targets, including transcription factors and metabolic enzymes, thereby modulating their function.

4.2.2. Experimental Workflow for Identifying SIRT1 Activators

The discovery of novel SIRT1 activators often follows a structured workflow involving both computational and experimental approaches.

Caption: Workflow for the discovery of naphthofuran-based SIRT1 activators.

4.2.3. Quantitative SIRT1 Activation Data

The potency of naphthofuran derivatives as SIRT1 activators is typically quantified by their ability to increase the enzymatic activity of SIRT1 in in vitro assays.

| Compound ID | SIRT1 Activation (Fold Increase) | Reference |

| M1 | ~2.5 | [13] |

| 6b | ~2.8 | [13] |

| 6d | ~2.7 | [13] |

| SRT2104 (Control) | ~3.0 | [13] |

Conclusion

The naphthofuran core represents a versatile and valuable scaffold in the field of medicinal chemistry. From its early synthetic explorations to the discovery of its potent biological activities in naturally occurring and synthetic derivatives, the journey of the naphthofuran core highlights the importance of heterocyclic chemistry in drug discovery. The demonstrated anticancer and SIRT1-activating properties of naphthofuran derivatives underscore their significant therapeutic potential. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area, ultimately leading to the discovery of novel and effective therapeutic agents for a range of human diseases.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Naphthofuran Bioactivity: A Technical Guide

Abstract: Naphthofurans are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of naphthofuran derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document details experimental protocols for key in silico techniques, presents quantitative bioactivity data in structured tables, and utilizes visualizations to illustrate complex workflows and signaling pathways.

Introduction to Naphthofurans and Their Bioactivities

Naphthofurans, characterized by a fused furan (B31954) and naphthalene (B1677914) ring system, are prevalent in a variety of natural products and synthetic compounds.[1] Their structural versatility allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[2]

It is important to clarify the term "Amber naphthofuran." This typically refers to dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan, a compound widely known by trade names such as Ambroxan or Cetalox.[3][4] This specific derivative is a highly valued ingredient in the fragrance industry for its warm, ambergris-like scent and is primarily used as a fixative in perfumes.[3][5] While there are some historical accounts of its use in traditional medicine, its modern application is overwhelmingly in perfumery.[6]

This guide, however, will focus on the prediction of pharmacologically relevant bioactivities of other naphthofuran derivatives. These compounds have shown significant promise in several therapeutic areas, including:

-

Anticancer Activity: Naphthofuran derivatives have demonstrated cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of topoisomerases and protein kinases.[7][8]

-

Antitubercular Activity: Certain naphthofurans have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9][10]

-

SIRT1 Activation: Some derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a class III histone deacetylase.[11] SIRT1 is a key regulator in cellular processes like inflammation, apoptosis, and metabolism, making it an important therapeutic target.[11][12]

The development of novel therapeutic agents is a complex and resource-intensive process. In silico methods, or computer-aided drug design (CADD), play a crucial role in accelerating this process by predicting the biological activity of chemical compounds before their synthesis and in vitro testing.[13] This approach significantly reduces the time and cost associated with drug discovery.[13] This guide will delve into the core in silico techniques for predicting the bioactivity of naphthofuran derivatives.

In Silico Bioactivity Prediction Methodologies

A variety of computational methods can be employed to predict the biological activity of naphthofuran derivatives. The most common and effective approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] This method helps in understanding the binding affinity and interaction patterns between the ligand and the target protein at an atomic level.[14]

This protocol outlines the general steps for performing molecular docking using AutoDock, a widely used open-source docking software.[2][14]

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein (receptor) from a database like the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Obtain or draw the 2D structure of the naphthofuran derivative (ligand) and convert it to a 3D structure.

-

Optimize the ligand's geometry and assign rotatable bonds.

-

Convert both receptor and ligand files to the PDBQT format, which includes atomic partial charges and atom types.[9]

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the receptor. The ligand will be docked within this defined space.

-

The grid parameter file (.gpf) is created, which specifies the grid dimensions and location.

-

Run AutoGrid to pre-calculate the interaction energies for different atom types within the grid box. This creates map files that speed up the docking process.

-

-

Docking Simulation:

-

Set the docking parameters in a docking parameter file (.dpf). This includes specifying the ligand, the grid maps, and the search algorithm (e.g., Lamarckian Genetic Algorithm).

-

Run AutoDock to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the active site and score them based on a calculated binding energy.

-

-

Analysis of Results:

-

The results are provided in a docking log file (.dlg), which contains information about the different docked poses, their binding energies, and inhibition constants (Ki).

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the docked poses and interactions with the receptor using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.[5]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[15] These models are used to predict the activity of new, unsynthesized compounds.

The following steps outline the general workflow for creating a QSAR model.[6][16]

-

Data Set Preparation:

-

Compile a dataset of naphthofuran derivatives with their experimentally determined biological activities (e.g., IC50, MIC).

-

Ensure the data is consistent and covers a significant range of activity.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various physicochemical properties of the molecules (e.g., molecular weight, logP, polar surface area, electronic properties).

-

-

Feature Selection and Model Building:

-

Select the most relevant descriptors that correlate with the biological activity using statistical methods.

-

Use a regression method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.[17]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set.

-

Common validation metrics include the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).[6] A robust and predictive model will have high R² and Q² values and a low RMSE.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[18] Pharmacophore models can be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

This protocol provides a general workflow for creating a ligand-based pharmacophore model using BIOVIA Discovery Studio.[1][19]

-

Training Set Preparation:

-

Import a set of active ligand molecules (naphthofuran derivatives) into a molecule window.

-

Define the activity of each molecule and specify the principal molecule (most active).

-

-

Pharmacophore Generation:

-

Use the "Common Feature Pharmacophore Generation" protocol.

-

Select the chemical features to be included in the pharmacophore (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

-

The software will align the ligands and identify common chemical features to generate a set of pharmacophore hypotheses.

-

-

Hypothesis Validation and Selection:

-

The generated pharmacophore models are ranked based on a scoring function.

-

The best pharmacophore model is selected based on its ability to correctly identify active compounds and exclude inactive ones.

-

-

Database Screening:

-

The selected pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.

-

ADMET Prediction

In silico ADMET prediction is used to estimate the pharmacokinetic and toxicity properties of drug candidates early in the drug discovery process.[20] This helps to identify compounds with potential liabilities and reduce the rate of late-stage failures.[21]

ADMETlab 2.0 is a web-based platform for the systematic evaluation of ADMET properties.[15][20]

-

Molecule Input:

-

Draw the chemical structure of the naphthofuran derivative or input it as a SMILES string or SDF file.

-

-

Property Calculation:

-

The platform calculates a wide range of properties, which are categorized into:

-

Physicochemical Properties (e.g., logP, aqueous solubility)

-

Medicinal Chemistry Properties (e.g., drug-likeness rules)

-

Absorption (e.g., Caco-2 permeability, human intestinal absorption)

-

Distribution (e.g., blood-brain barrier penetration, plasma protein binding)

-

Metabolism (e.g., CYP450 inhibition)

-

Excretion

-

Toxicity (e.g., hERG inhibition, carcinogenicity, hepatotoxicity)

-

-

-

Results Analysis:

-

The results are presented in a user-friendly format, often with color-coding to indicate favorable or unfavorable properties.

-

The platform provides detailed explanations for each property and may offer an overall drug-likeness score.

-

Quantitative Bioactivity Data of Naphthofuran Derivatives

The following tables summarize the quantitative bioactivity data for various naphthofuran derivatives from published studies.

Table 1: Anticancer Activity of Naphthofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Bioactivity Metric | Value (µM) | Reference |

| Compound 6 | HL-60 | IC50 | 6.35 ± 0.46 | [7] |

| NALM-6 | IC50 | 5.07 ± 0.58 | [7] | |

| MCF-7 | IC50 | 2.34 ± 0.18 | [7] | |

| Compound 8 | MDA-MB-468 | LD50 | 15 ± 3.1 | [7] |

| MCF-7 | LD50 | 17 ± 2.65 | [7] | |

| Compound 9 | MDA-MB-468 | LD50 | 18 ± 1.2 | [7] |

| MCF-7 | LD50 | 21 ± 3.9 | [7] | |

| Compound 10 | MDA-MB-468 | LD50 | 18 ± 2.4 | [7] |

| MCF-7 | LD50 | 19 ± 2.2 | [7] | |

| PD9 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

| PD10 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

| PD11 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

| PD13 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

| PD14 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

| PD15 | DU-145, MDA-MB-231, HT-29 | IC50 | 1–3 | [22] |

Table 2: Antitubercular Activity of Naphthofuran and Related Derivatives

| Compound/Derivative | Mycobacterium Strain | Bioactivity Metric | Value (µg/mL) | Reference |

| Benzofuran derivative 7k | M. phlei | MIC | 1.56 | [10] |

| Benzofuran derivative 7m | M. phlei | MIC | 1.56 | [10] |

| Benzofuran derivative 7l | M. tuberculosis H37Rv | MIC | 3.125 | [10] |

| Benzofuran derivative 7m | M. tuberculosis H37Rv | MIC | 3.125 | [10] |

| Naphthofuroquinone DFC2 | M. tuberculosis H37Ra | MIC | 0.19-0.39 | [9] |

| M. tuberculosis H37Rv | MIC | 0.19-0.39 | [9] | |

| Drug-resistant MTB | MIC | 0.78-1.56 | [9] |

Table 3: SIRT1 Activation by Naphthofuran Derivatives

| Compound | Bioactivity | Notes | Reference |

| M1 (4,456–0661) | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |

| 6b | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |

| 6d | Potent SIRT1 activator | Activity comparable to SRT2104 | [11] |

| BF4 | Potent SIRT1 activator | Regulates lipid metabolism via SIRT1-AMPK pathway | [18] |

Visualizations of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships in drug discovery. The following diagrams were created using the Graphviz DOT language.

In Silico Bioactivity Prediction Workflow

References

- 1. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 2. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthol[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- [webbook.nist.gov]

- 5. hellotonatural.com [hellotonatural.com]

- 6. What is Ambroxan? - Sinobio Chemistry [sinobiochemistry.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 9. Naphthofuroquinone derivatives show strong antimycobacterial activities against drug-resistant Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 14. karger.com [karger.com]

- 15. ADMETlab 2.0 [admetmesh.scbdd.com]

- 16. researchgate.net [researchgate.net]

- 17. (-)-Ambroxide | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Naphthofuran Derivative BF4, A New Potent SIRT1 Activator, Regulates Lipid Metabolism in 3T3-L1 Adipocytes via the SIRT1-AMPK Pathway. | Semantic Scholar [semanticscholar.org]

- 19. youtube.com [youtube.com]

- 20. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Naphthofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a series of novel naphthofuran derivatives, which have been identified as potent activators of Sirtuin 1 (SIRT1), a protein involved in cellular regulation. The methodologies outlined below are based on the successful synthesis and pharmacological evaluation of these compounds, demonstrating their potential as therapeutic agents, particularly in the context of diabetic nephropathy.

The synthetic route involves a multi-step process starting from 4-amino-1-naphthol (B40241), culminating in the desired naphthofuran derivatives. Each step is described in detail to ensure reproducibility in a laboratory setting.

Experimental Workflow

The overall synthetic strategy is a sequential process involving sulfonation, oxidation, condensation, cyclization, hydrolysis, and final esterification to yield the target compounds.

Caption: General workflow for the multi-step synthesis of naphthofuran derivatives.

Detailed Experimental Protocols

The synthesis is carried out in six main steps, starting from commercially available reagents. All solvents should be of reagent grade and, if necessary, purified and dried using standard methods.

Step 1: Synthesis of Intermediate 1

This initial step involves the sulfonation of 4-amino-1-naphthol.

-

Materials:

-

4-amino-1-naphthol

-

Quinoline-8-sulfonyl chloride

-

Ethyl acetate (B1210297) (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Absolute ethanol (B145695)

-

-

Procedure:

-

Dissolve 4-amino-1-naphthol (1.96 g, 10 mmol) in pyridine (50 ml).

-

Cool the solution in an ice bath to 0°C.

-

Add a solution of quinoline-8-sulfonyl chloride (2.28 g, 10 mmol) in dichloromethane (20 ml) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure (in vacuo).

-

Dissolve the residue in ethyl acetate (50 ml).

-

Wash the organic layer sequentially with 1N HCl, distilled water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

Recrystallize the resulting residue from absolute ethanol to obtain Intermediate 1.

-

Step 2: Synthesis of Intermediate 2

This step involves the oxidation of Intermediate 1.

-

Materials:

-

Intermediate 1

-

Potassium dichromate (K₂Cr₂O₇)

-

Acetic acid